molecular formula C15H19BrN2O2 B4981903 N'-(2-bromophenyl)-N-cycloheptyloxamide

N'-(2-bromophenyl)-N-cycloheptyloxamide

Cat. No.: B4981903
M. Wt: 339.23 g/mol
InChI Key: AQDMMIRCFHVIHB-UHFFFAOYSA-N
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Description

N'-(2-Bromophenyl)-N-cycloheptyloxamide is a substituted oxamide derivative characterized by a cycloheptyl group attached to one amide nitrogen and a 2-bromophenyl group to the other. Oxamides are known for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, antiproliferative agents, and enzyme modulators.

Properties

IUPAC Name

N'-(2-bromophenyl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMMIRCFHVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromophenyl)-N-cycloheptyloxamide typically involves the reaction of 2-bromobenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-(2-bromophenyl)-N-cycloheptyloxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromophenyl)-N-cycloheptyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxamide core.

    Coupling Reactions: Products include biaryl or alkyl-aryl compounds.

Scientific Research Applications

N’-(2-bromophenyl)-N-cycloheptyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-bromophenyl)-N-cycloheptyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxamide core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with VM-15

VM-15 (2-(N-(2-bromophenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) shares the 2-bromophenyl moiety but differs in its core structure, featuring a biphenyl system and a nitrate ester group .

  • Structural Differences: Backbone: VM-15 has a biphenyl-carboxamide core, whereas N'-(2-bromophenyl)-N-cycloheptyloxamide is a simpler oxamide. Functional Groups: VM-15 includes a nitrate ester (-ONO₂), absent in the target compound.
  • Physicochemical Properties :
    • Melting Point : VM-15 melts at 126–129°C, suggesting higher rigidity compared to oxamides, which typically have lower melting points due to fewer aromatic systems .
    • Solubility : The nitrate group in VM-15 may enhance aqueous solubility relative to the cycloheptyl group in the target compound.

Comparison with (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d)

Compound 12d, a 2-phenylaminopyrimidine (PAP) derivative, exhibits antiproliferative activity against K562 leukemia cells, outperforming STI-571 (a known tyrosine kinase inhibitor) by 3-fold .

  • Structural Contrasts :
    • Core Structure : 12d features a pyrimidine-acrylamide hybrid, while the target compound is an oxamide.
    • Substituents : Both share a 2-bromophenyl group, but 12d includes a pyridinyl-pyrimidine system linked to a methylphenyl group.

Comparison with N-Benzyl-N'-(2-hydroxyphenyl)oxamide

This oxamide analog (CAS 142071-84-9) replaces the cycloheptyl and bromophenyl groups with benzyl and 2-hydroxyphenyl substituents .

  • Applications: Hydroxyphenyl oxamides are often explored for metal chelation or antioxidant activity, whereas brominated analogs may prioritize halogen-bonding interactions in drug design.

Comparison with N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

This carboximidamide derivative (C₁₃H₁₁ClN₂O) shares a halogenated aryl group but differs in its functional groups .

  • Functional Group Analysis :
    • Carboximidamide vs. Oxamide : The carboximidamide group (-C(=NH)-NH-OH) offers distinct electronic properties compared to the oxamide’s (-NH-C(=O)-C(=O)-NH-) backbone.
    • Halogen Effects : Chlorine (in the comparator) vs. bromine (in the target compound) may influence reactivity, with bromine providing greater polarizability in molecular interactions.

Research Implications

The structural diversity among these analogs highlights the following:

  • Halogen Effects : Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to chlorine or hydroxyl groups.
  • Backbone Flexibility : Oxamides (e.g., target compound) offer conformational rigidity, whereas acrylamides (e.g., 12d) or carboximidamides allow greater rotational freedom.
  • Pharmacological Potential: While VM-15 and 12d show promise in drug development, the target compound’s cycloheptyl group could modulate bioavailability and metabolic stability.

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